molecular formula C13H10INO B1391987 2-(4-Iodobenzoyl)-6-methylpyridine CAS No. 1187170-49-5

2-(4-Iodobenzoyl)-6-methylpyridine

Cat. No. B1391987
M. Wt: 323.13 g/mol
InChI Key: KJJGRDNWSHGCEW-UHFFFAOYSA-N
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Description

2-(4-Iodobenzoyl)-6-methylpyridine is a chemical compound12. However, there is limited information available about this specific compound. It is related to 2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide, also known as IBP, which has gained attention in scientific research due to its potential therapeutic applications1.



Synthesis Analysis

The synthesis of 2-(4-Iodobenzoyl)-6-methylpyridine is not explicitly detailed in the available resources. However, it is mentioned that compounds like 2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide are relatively easy to synthesize and purify1.



Molecular Structure Analysis

The molecular structure of 2-(4-Iodobenzoyl)-6-methylpyridine is not explicitly provided in the available resources. However, related compounds such as 4-(4-Iodobenzoyl)-2-methylpyridine have a molecular weight of 323.13 g/mol3.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(4-Iodobenzoyl)-6-methylpyridine are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodobenzoyl)-6-methylpyridine are not explicitly provided in the available resources. However, related compounds such as 4-(4-Iodobenzoyl)-2-methylpyridine have a molecular weight of 323.13 g/mol3.


Scientific Research Applications

  • Molecular and Crystal Structure Studies : Research on compounds similar to 2-(4-Iodobenzoyl)-6-methylpyridine, like 2-amino-6-methylpyridinium salts, has provided insights into their molecular and crystal structures. These structures are characterized by ionic properties, with proton transfer to the pyridine nitrogen, and they adopt supramolecular heterosynthons, which are frameworks formed through noncovalent interactions such as hydrogen bonds (Thanigaimani et al., 2015).

  • Catalysis and Chemical Reactions : Studies on molecules like 2-methylpyridine, which is structurally similar to 2-(4-Iodobenzoyl)-6-methylpyridine, have explored their role in catalytic processes such as hydrodesulfurization and hydrodenitrogenation. These processes are crucial in the petroleum industry for removing sulfur and nitrogen impurities from crude oil (Egorova & Prins, 2004).

  • Material Science Applications : Compounds related to 2-(4-Iodobenzoyl)-6-methylpyridine are used in material science for the synthesis of new materials with unique properties. For instance, the synthesis of imidazopyridine, a structurally related compound, has applications in material science due to its structural characteristics (Bagdi et al., 2015).

  • Pharmacology and Biochemistry : While excluding specific information on drug use, dosage, and side effects, it's noteworthy that compounds like 2-(4-Iodobenzoyl)-6-methylpyridine have potential applications in pharmacology. For example, similar compounds have been studied for their antimicrobial and antifungal activities, which could be relevant in developing new therapeutic agents (İlkimen & Gülbandılar, 2022).

Safety And Hazards

The safety and hazards of 2-(4-Iodobenzoyl)-6-methylpyridine are not explicitly provided in the available resources. However, it is important to handle all chemical compounds with care and appropriate safety measures.


Future Directions

The future directions of research involving 2-(4-Iodobenzoyl)-6-methylpyridine are not explicitly provided in the available resources. However, related compounds such as 2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide have been studied for their potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis, as well as their potential use in cancer treatment1.


Please note that this information is based on the available resources and there may be additional information not covered in this analysis. Always consult with a qualified professional or trusted source when dealing with chemical compounds.


properties

IUPAC Name

(4-iodophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJGRDNWSHGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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